molecular formula C16H18O3S B1278765 3-Phenylpropyl 4-methylbenzenesulfonate CAS No. 3742-75-4

3-Phenylpropyl 4-methylbenzenesulfonate

Cat. No.: B1278765
CAS No.: 3742-75-4
M. Wt: 290.4 g/mol
InChI Key: PNTNYXPTUOOGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpropyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C16H18O3S and a molecular weight of 290.38 g/mol . It is a derivative of benzenesulfonic acid and is characterized by the presence of a phenylpropyl group attached to the sulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Phenylpropyl 4-methylbenzenesulfonate typically involves the reaction of 3-phenylpropan-1-ol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine . The reaction is carried out in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

3-Phenylpropan-1-ol+p-Toluenesulfonyl chloride3-Phenylpropyl 4-methylbenzenesulfonate\text{3-Phenylpropan-1-ol} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} 3-Phenylpropan-1-ol+p-Toluenesulfonyl chloride→3-Phenylpropyl 4-methylbenzenesulfonate

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

3-Phenylpropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: Oxidative cleavage of the sulfonate group can yield different products depending on the reaction conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

    Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.

    Reduction: The major product is 3-phenylpropan-1-ol.

    Oxidation: Products vary based on the oxidizing agent used and can include carboxylic acids and aldehydes.

Scientific Research Applications

3-Phenylpropyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 4-methylbenzenesulfonate involves its role as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The phenylpropyl moiety can interact with various molecular targets, influencing the compound’s reactivity and specificity in chemical reactions .

Comparison with Similar Compounds

  • 3-Phenylpropyl tosylate
  • 4-Methylbenzenesulfonic acid 3-phenylpropyl ester
  • Benzenepropanol, 1-(4-methylbenzenesulfonate)

Comparison:

3-Phenylpropyl 4-methylbenzenesulfonate is unique due to its specific combination of a phenylpropyl group and a 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, 3-Phenylpropyl tosylate has a similar structure but may exhibit different reactivity due to variations in the substituent groups .

Properties

IUPAC Name

3-phenylpropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTNYXPTUOOGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451036
Record name 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3742-75-4
Record name 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylpropyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
3-Phenylpropyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
3-Phenylpropyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
3-Phenylpropyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
3-Phenylpropyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
3-Phenylpropyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.